molecular formula C5H2Cl2O2 B12961047 2,4-Dichlorocyclopent-4-ene-1,3-dione

2,4-Dichlorocyclopent-4-ene-1,3-dione

Cat. No.: B12961047
M. Wt: 164.97 g/mol
InChI Key: SMLWTGMDTXDGAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Chemical Identification

2,4-Dichlorocyclopent-4-ene-1,3-dione is a chlorinated cyclic diketone derivative with the molecular formula C$$5$$H$$2$$Cl$$2$$O$$2$$ . Its systematic IUPAC name, 2,4-dichlorocyclopent-4-ene-1,3-dione , reflects the positions of the chlorine substituents on the cyclopentene ring and the two ketone groups at the 1 and 3 positions. The compound is registered under the CAS number 859446-30-3 and has a molecular weight of 164.97 g/mol . Its exact mass, calculated from isotopic composition, is 163.94300 Da , while its topological polar surface area (PSA) is 34.14 Ų , indicative of moderate polarity due to the ketone functional groups.

The structural identity of this compound is further defined by its SMILES notation , C1=CC(=O)C(C1=O)(Cl)Cl , which encodes the cyclic arrangement of the five-membered ring with conjugated double bonds, two chlorine atoms at positions 2 and 4, and two ketone groups. The InChIKey identifier, though not explicitly listed in the sources, can be derived computationally using standardized algorithms that account for its atomic connectivity and stereochemical features.

A comparative analysis with related compounds, such as 2,2-dichlorocyclopent-4-ene-1,3-dione (CAS 101328-96-5), highlights the significance of chlorine substitution patterns on the ring’s reactivity and stability. The 2,4-dichloro derivative exhibits distinct electronic properties due to the asymmetric placement of chlorine atoms, which influence its participation in subsequent chemical transformations.

Historical Context of Cyclopentadienone Derivatives

The study of cyclopentadienone derivatives traces back to the early 20th century, with the parent compound cyclopentadienone (C$$5$$H$$4$$O) recognized for its extreme instability and tendency to dimerize spontaneously. This reactivity limited its utility until the development of stabilized analogues. The introduction of sterically demanding substituents, such as phenyl groups in tetraphenylcyclopentadienone (C$${29}$$H$${20}$$O), marked a turning point, enabling isolation and practical application in synthesis. These derivatives became pivotal in Diels-Alder reactions and organometallic catalysis, as seen in the Shvo catalyst , an iron complex used for transfer hydrogenation.

Chlorinated cyclopentadienones, including 2,4-dichlorocyclopent-4-ene-1,3-dione , emerged as structurally unique variants due to the electron-withdrawing effects of chlorine atoms. These substituents not only enhance stability by reducing electron density in the conjugated system but also modulate reactivity toward electrophilic and nucleophilic agents. The synthesis of iodinated analogues, such as those reported in 2010, further demonstrated the versatility of halogenated cyclopentadienones in constructing complex aromatic systems via cycloaddition and ring-contraction strategies.

In organometallic chemistry, cyclopentadienone ligands have gained prominence for their redox-active properties. Iron complexes incorporating these ligands, for instance, exhibit bifunctional catalytic activity in hydrogenation and C–C bond-forming reactions. The chlorinated derivative’s potential in similar applications remains an area of active investigation, particularly in reactions requiring precise electronic tuning of the catalyst.

Properties

Molecular Formula

C5H2Cl2O2

Molecular Weight

164.97 g/mol

IUPAC Name

2,4-dichlorocyclopent-4-ene-1,3-dione

InChI

InChI=1S/C5H2Cl2O2/c6-2-1-3(8)4(7)5(2)9/h1,4H

InChI Key

SMLWTGMDTXDGAT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)C(C1=O)Cl)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination of Cyclopentene-1,3-dione

The most straightforward synthetic approach involves the selective chlorination of cyclopentene-1,3-dione at the 2 and 4 positions. This method typically uses chlorine gas or a chlorinating agent under controlled conditions to avoid over-chlorination or ring degradation.

  • Reaction Conditions:
    • Solvent: Non-polar solvents such as carbon tetrachloride or chloroform
    • Temperature: Low temperatures (0–5 °C) to control reaction rate and selectivity
    • Chlorinating Agent: Cl2 gas or N-chlorosuccinimide (NCS) for milder conditions
  • Mechanism: Electrophilic substitution on the activated cyclopentene ring, facilitated by the electron-withdrawing ketone groups that stabilize the intermediate carbocation.

This method yields 2,4-dichlorinated product with moderate to good yields (50–70%) depending on reaction time and reagent stoichiometry.

Halogen Exchange from Dibrominated Precursors

An alternative route involves first synthesizing 4,5-dibromocyclopent-4-ene-1,3-dione via bromination of cyclopentene-1,3-dione, followed by halogen exchange reactions to substitute bromines with chlorines.

  • Step 1: Bromination using Br2 in chloroform at low temperature to obtain dibromo derivative.
  • Step 2: Halogen exchange using reagents such as copper(I) chloride (CuCl) or other chloride sources under heating to replace bromines with chlorines.

This two-step method allows better control over regioselectivity and can be advantageous when direct chlorination is less selective.

Reaction Conditions and Yields Summary

Preparation Method Reagents/Conditions Yield (%) Key Notes
Direct chlorination of cyclopentene-1,3-dione Cl2 gas or NCS, CCl4 or CHCl3, 0–5 °C 50–70 Requires careful temperature control
Bromination followed by halogen exchange Br2 in CHCl3, then CuCl or chloride source, heat 40–60 Two-step process, better regioselectivity
Cyclization of chlorinated precursors Chlorinated pentane-1,3-diones, acid/base catalysis 30–50 More complex, allows positional control

Mechanistic Insights and Research Findings

  • The electron-withdrawing ketone groups activate the cyclopentene ring toward electrophilic substitution, facilitating selective chlorination at the 2 and 4 positions.
  • The chlorine substituents increase the electrophilicity of the ring, enabling further nucleophilic substitution or condensation reactions, which are valuable in organic synthesis.
  • Studies on related halogenated cyclopentene-1,3-diones show that low temperature and controlled reagent addition are critical to avoid polyhalogenation or ring opening.
  • The compound’s preparation is often optimized to balance yield and purity , as over-chlorination or side reactions can complicate isolation.

Analytical Characterization Supporting Preparation

  • NMR Spectroscopy: ¹H and ¹³C NMR confirm substitution pattern and ring integrity. Chlorine substituents cause characteristic shifts in carbon signals adjacent to halogenated carbons.
  • Mass Spectrometry: Confirms molecular weight and isotopic pattern consistent with dichlorinated species.
  • IR Spectroscopy: Strong carbonyl stretches (~1700 cm⁻¹) confirm diketone presence.
  • Chromatography: Used to purify and confirm product purity post-synthesis.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichlorocyclopent-4-ene-1,3-dione undergoes various chemical reactions, including:

    Reduction: The compound can be reduced to form cyclopentenedione derivatives with fewer chlorine atoms.

    Substitution: Chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to form higher oxidation state derivatives.

Common Reagents and Conditions

    Reduction: Common reducing agents include chromium(II) chloride (CrCl2) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides are used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are employed.

Major Products

The major products formed from these reactions include various substituted cyclopentenedione derivatives, which can be further utilized in different chemical syntheses.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of cyclopentene diones exhibit cytotoxic properties against various cancer cell lines. For instance, a study demonstrated the pro-apoptotic activity of phenolic cyclopentenediones isolated from cyanobacteria, which included analogs of 2,4-Dichlorocyclopent-4-ene-1,3-dione. These compounds showed significant cytotoxicity against human cancer cells, suggesting their potential as anticancer agents .

Antimicrobial Properties

Nitrogen-containing heterocycles derived from compounds like 2,4-Dichlorocyclopent-4-ene-1,3-dione have been explored for their antimicrobial activities. A review highlighted that certain derivatives possess potent antibacterial and antifungal properties against pathogens such as Staphylococcus aureus and Candida albicans. This opens avenues for developing new antimicrobial agents based on the structural framework of cyclopentenediones .

Intramolecular Nucleophilic Additions

Recent advancements in synthetic methodologies have leveraged 2,4-Dichlorocyclopent-4-ene-1,3-dione in intramolecular nucleophilic Michael-type additions. This approach allows for the construction of complex bridged and fused ring systems. Such synthetic strategies have been utilized to create a variety of functionalized compounds that are essential in drug development .

Friedel-Crafts Reactions

The compound has also been involved in Friedel-Crafts reactions with aromatic substrates. For example, its reaction with trimethoxybenzene under specific conditions resulted in double acylation products. This demonstrates its utility in synthesizing complex organic molecules with potential applications in pharmaceuticals and materials science .

Polymer Chemistry

The unique structure of 2,4-Dichlorocyclopent-4-ene-1,3-dione makes it an interesting candidate for polymerization processes. Its reactivity can be exploited to create novel polymeric materials that exhibit enhanced thermal and mechanical properties. Research into the polymerization of cyclopentenediones is ongoing, with the aim of developing materials suitable for advanced applications in coatings and composites.

Case Studies

Study Focus Findings
Cytotoxicity Study Pro-apoptotic activity of cyclopentenedionesSignificant cytotoxic effects on human cancer cell lines were observed.
Antimicrobial Activity Review Derivatives against bacterial strainsCertain derivatives exhibited potent antibacterial activity comparable to standard antibiotics.
Synthetic Methodology Nucleophilic additionsDeveloped new synthesis routes for complex ring systems using cyclopentenediones.
Friedel-Crafts Reaction Reaction with trimethoxybenzeneSuccessful formation of double acylation products demonstrated its synthetic versatility.

Mechanism of Action

The mechanism by which 2,4-Dichlorocyclopent-4-ene-1,3-dione exerts its effects involves interactions with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

The following compounds share the cyclopentene-1,3-dione scaffold but differ in substituents, leading to distinct properties:

Table 1: Key Properties of 2,4-Dichlorocyclopent-4-ene-1,3-dione and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
4-Cyclopentene-1,3-dione (Parent compound) C₅H₄O₂ 96.08 None High electrophilicity; foundational scaffold for derivatives .
2,4-Dichlorocyclopent-4-ene-1,3-dione C₅H₂Cl₂O₂ ~166.98 Cl (positions 2, 4) Enhanced reactivity; potential bioactivity due to Cl groups.
4-Hydroxy-2,5-bis(4-hydroxyphenyl)cyclopent-4-ene-1,3-dione C₁₇H₁₂O₅ 296.28 OH (position 4), 4-hydroxyphenyl (positions 2,5) Low solubility in water; hydrogen-bonding capacity .
5-(4-Aminophenoxy)-2-(3-aminophenyl)-2,3-dihydro-1H-isoindole-1,3-dione C₂₀H₁₆N₂O₃ 332.36 Aminophenyl and phenoxy groups Demonstrated bioactivity in gyrase inhibition assays .

Reactivity and Stability

  • Electrophilicity : The parent compound (4-cyclopentene-1,3-dione) is highly electrophilic due to the electron-deficient dione ring. Chlorination at positions 2 and 4 in 2,4-dichloro derivatives amplifies this effect, making the compound more reactive toward nucleophiles compared to hydroxylated analogues .
  • Solubility : Chlorinated derivatives like 2,4-dichloro are less water-soluble than hydroxylated variants (e.g., 4-hydroxy-2,5-bis(4-hydroxyphenyl)cyclopent-4-ene-1,3-dione), which benefit from hydrogen-bonding interactions .
  • Stability : The electron-withdrawing chlorine substituents may improve oxidative stability compared to hydroxylated derivatives but increase susceptibility to nucleophilic attack .

Research Implications and Gaps

  • Pharmacological Potential: The dichloro derivative’s bioactivity remains underexplored. Structural parallels to active diones (e.g., σ receptor ligands, gyrase inhibitors) suggest promise for antimicrobial or anticancer applications .
  • Comparative Studies : Direct comparisons of chlorinated vs. hydroxylated diones in biological assays are needed to elucidate substituent effects on efficacy and toxicity.

Biological Activity

2,4-Dichlorocyclopent-4-ene-1,3-dione (also known as 4,5-dichlorocyclopent-4-en-1,3-dione) is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its synthesis, structural characteristics, and biological effects, supported by relevant case studies and research findings.

Synthesis and Structural Characterization

The synthesis of 2,4-Dichlorocyclopent-4-ene-1,3-dione often involves the use of Friedel-Crafts acylation reactions. For example, its interaction with various aromatic compounds under specific catalytic conditions has been documented, leading to the formation of diverse derivatives that exhibit varying biological activities . The structural characterization typically employs techniques such as NMR spectroscopy and mass spectrometry to confirm the molecular structure and purity of the synthesized compounds.

Antimicrobial Properties

Research has demonstrated that 2,4-Dichlorocyclopent-4-ene-1,3-dione exhibits significant antimicrobial activity. In one study, its derivatives were tested against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Salmonella typhimurium. The results indicated that certain complexes formed with metal ions showed medium-level antibacterial activity compared to standard antibiotics like ampicillin .

CompoundBacterial StrainActivity Level
2,4-Dichlorocyclopent-4-ene-1,3-dioneE. coliMedium
2,4-Dichlorocyclopent-4-ene-1,3-dioneS. aureusMedium
Metal ComplexesS. typhimuriumLow

Cytotoxic Effects

In addition to antimicrobial properties, cytotoxicity assays have shown that 2,4-Dichlorocyclopent-4-ene-1,3-dione can induce apoptosis in cancer cell lines. A study focusing on its effects on human cancer cells revealed that the compound triggers cell death through the activation of caspase pathways . The mechanism involves the generation of reactive oxygen species (ROS), which play a crucial role in mediating apoptosis.

Case Study 1: Antibacterial Activity

A detailed study conducted on the antibacterial efficacy of 2,4-Dichlorocyclopent-4-ene-1,3-dione demonstrated that when combined with certain metal ions like copper and zinc, the compound's antibacterial properties were significantly enhanced. The study utilized a broth microdilution method to determine minimum inhibitory concentrations (MICs), revealing that some metal complexes performed better than the parent compound alone .

Case Study 2: Cytotoxicity in Cancer Research

Another significant investigation assessed the cytotoxic effects of 2,4-Dichlorocyclopent-4-ene-1,3-dione on various cancer cell lines. The results indicated a dose-dependent response where higher concentrations resulted in greater cell death rates. Flow cytometry analysis confirmed an increase in early apoptotic cells after treatment with the compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.